molecular formula C14H13F2N3 B12240347 2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine

2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B12240347
M. Wt: 261.27 g/mol
InChI Key: AQZXWQAAXAYBFM-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl group and a difluorophenylmethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13F2N3

Molecular Weight

261.27 g/mol

IUPAC Name

2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C14H13F2N3/c15-11-4-3-10(12(16)7-11)8-18-13-5-6-17-14(19-13)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,18,19)

InChI Key

AQZXWQAAXAYBFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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